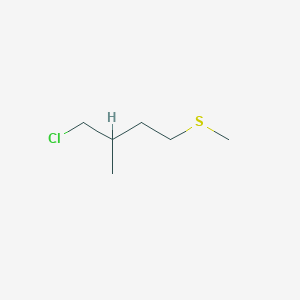
1-Chloro-2-methyl-4-(methylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₃ClS. It is a chlorinated alkane with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to 2-methyl-4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Hydrogen peroxide in acetic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Major Products:
Substitution: 2-methyl-4-(methylsulfanyl)butanol (when hydroxide is the nucleophile).
Oxidation: 1-chloro-2-methyl-4-(methylsulfinyl)butane (sulfoxide) or 1-chloro-2-methyl-4-(methylsulfonyl)butane (sulfone).
Reduction: 2-methyl-4-(methylsulfanyl)butane.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-4-(methylsulfanyl)butane is used in various scientific research applications, including:
Biology: In studies involving the modification of biological molecules to understand the effects of chlorinated and sulfanyl groups on biological activity.
Medicine: Potential use in the development of pharmaceuticals where chlorinated and sulfanyl groups play a role in drug activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methyl-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the sulfanyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
1-Chloro-2-methylbutane: Lacks the sulfanyl group, making it less reactive in certain substitution and oxidation reactions.
2-Chloro-2-methylbutane: The chlorine atom is attached to a different carbon, leading to different reactivity patterns.
1-Bromo-2-methyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
Uniqueness: 1-Chloro-2-methyl-4-(methylsulfanyl)butane is unique due to the presence of both a chlorine atom and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C6H13ClS |
|---|---|
Peso molecular |
152.69 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
Clave InChI |
MRJBMDKMFPTCPY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


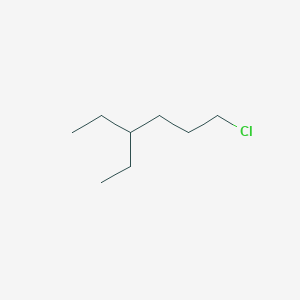
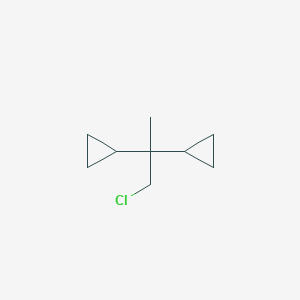
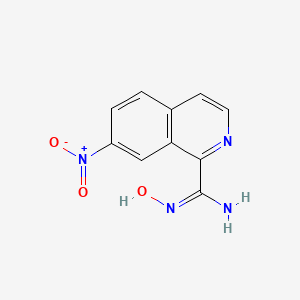
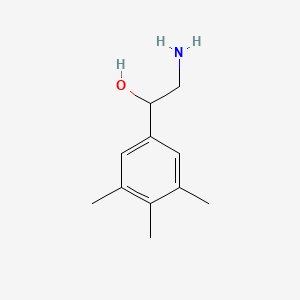
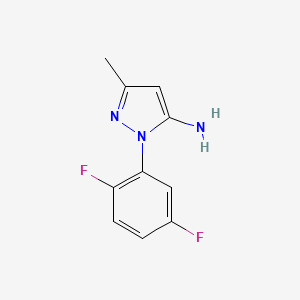
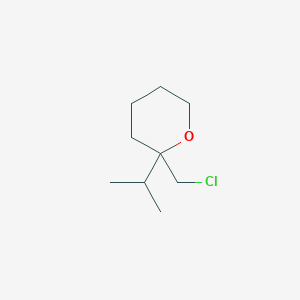
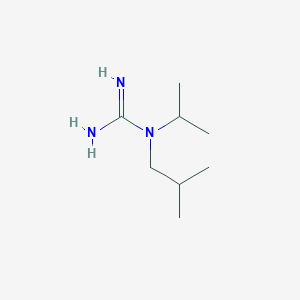
![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)
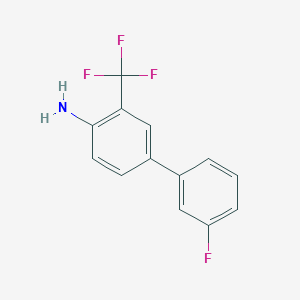
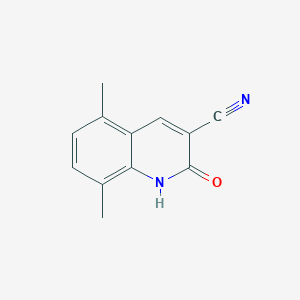


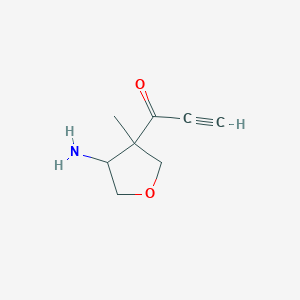
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
